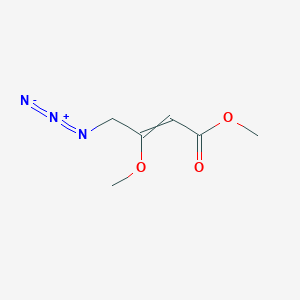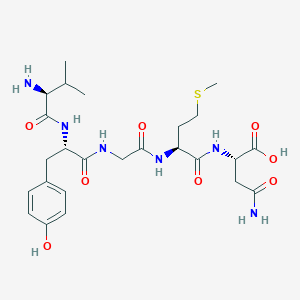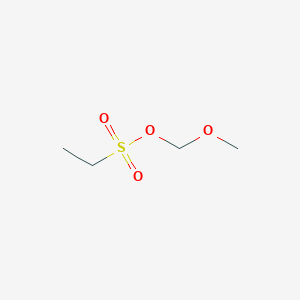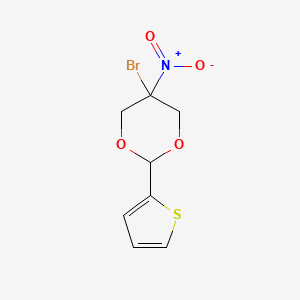
Methyl 4-azido-3-methoxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-azido-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9N3O3. It is a derivative of butenoate, featuring an azido group (-N3) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-azido-3-methoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-bromo-3-methoxybut-2-enoate with sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-azido-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-azido-3-methoxybut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-azido-3-methoxybut-2-enoate primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and reduction reactions. These reactions enable the compound to form new chemical bonds and structures, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxybut-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl 4-azidobut-2-enoate: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 4-azido-3-methoxybut-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
459869-25-1 |
|---|---|
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
methyl 4-azido-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
UBOWILPNLOFQEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC(=O)OC)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)

![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)

![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
